molecular formula C15H18N2O4 B2731205 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1421441-33-9

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2731205
CAS No.: 1421441-33-9
M. Wt: 290.319
InChI Key: ICVFHPYCJIHIJD-UHFFFAOYSA-N
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Description

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
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Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, a compound with the CAS number 1421441-33-9, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of 290.31 g/mol. The compound features a furan ring and a methoxyphenyl group that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄
Molecular Weight290.31 g/mol
CAS Number1421441-33-9

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study showed that derivatives of urea compounds demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation.

For example, derivatives with structural similarities showed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting that modifications in the urea structure can enhance anticancer activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Similar urea derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, certain compounds were shown to reduce TNF-alpha and IL-6 levels in vitro, indicating a mechanism for anti-inflammatory action .

Study on Antitumor Activity

In a recent study by Xia et al., various urea derivatives were synthesized and screened for antitumor activity. The study highlighted that specific modifications in the urea moiety led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value of 26 µM against the A549 cell line, indicating significant antitumor potential .

Cytotoxicity Evaluation

Another evaluation focused on the cytotoxic effects of urea derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds similar to our target compound exhibited growth inhibition with IC50 values as low as 0.01 µM, showcasing their potency against breast cancer cells .

The biological activity of this compound may be attributed to its ability to interact with key cellular pathways involved in tumor progression and inflammation:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : It could promote apoptotic pathways through the activation of caspases.
  • Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it may reduce the expression of pro-inflammatory cytokines.

Properties

IUPAC Name

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-13-6-3-2-5-11(13)17-15(19)16-9-8-12(18)14-7-4-10-21-14/h2-7,10,12,18H,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFHPYCJIHIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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